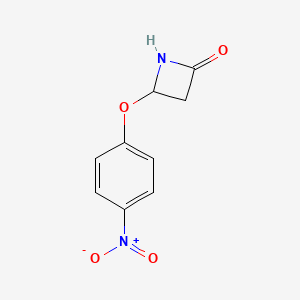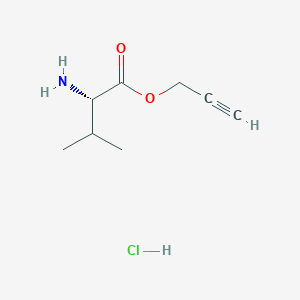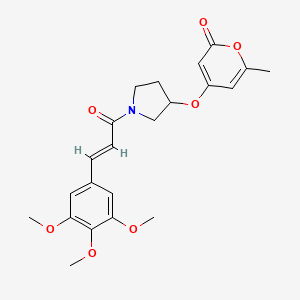
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring both pyrazole and ethanone functional groups. These structural units confer a range of chemical and biological properties upon the molecule, making it of interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to give the pyrazole core. Subsequent substitution reactions introduce the pyridinyl group.
Industrial Production Methods: : In industrial settings, large-scale synthesis may employ catalytic systems to improve efficiency and yield. Optimizing reaction conditions like temperature, solvent, and pH is crucial to achieve high purity and minimize side products.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Oxidation of the hydroxyphenyl group can yield quinone derivatives.
Reduction: : Reduction may alter the ethanone group to an alcohol.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitutions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, dichloromethane, and water are frequently used.
Major Products: : Products vary depending on the reaction but often involve derivatives with modified aromatic rings or reduced carbonyl groups.
Applications De Recherche Scientifique
Chemistry: : Used in organic synthesis as a building block for more complex molecules. Biology Medicine : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in material science for its unique structural properties, contributing to novel polymer designs.
Mécanisme D'action
The compound exerts its biological effects through interaction with specific molecular targets. Its pyrazole and ethanone functional groups allow it to bind with enzymes and receptors, influencing pathways such as signal transduction and metabolic regulation. The hydroxyphenyl group provides additional sites for hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique in its combined functional groups, offering a versatile scaffold for derivatization. Similar compounds include:
1-(2-hydroxyphenyl)-3-(pyridin-2-yl)-1H-pyrazole: : Lacks the ethanone group, reducing reactivity.
2-hydroxy-3-pyridyl-1H-pyrazole: : Has fewer sites for functional modifications.
1-(2-hydroxyphenyl)-3-pyridylmethanone: : Similar but lacks the pyrazole ring, impacting binding properties.
Propriétés
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-pyridin-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)19-15(12-6-2-3-8-16(12)21)10-14(18-19)13-7-4-5-9-17-13/h2-9,15,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFJZSTFYBBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2971267.png)
![N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2971270.png)



![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)
![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
